2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring substituted with an acetyl group and an acetamide moiety linked to a cyano-substituted dimethylpropyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the acetylated piperazine with chloroacetyl chloride, followed by the addition of the cyano-substituted dimethylpropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the acetamide moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Products may include N-oxides or carboxylic acids.
Reduction: Amines or alcohols can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring may interact with neurotransmitter receptors, while the acetamide and cyano groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylpiperazin-1-yl)acetamide: Lacks the cyano-substituted dimethylpropyl group, potentially altering its biological activity.
N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the piperazine ring, which may affect its interaction with biological targets.
4-acetylpiperazine: A simpler structure that may serve as a precursor in the synthesis of more complex derivatives.
Uniqueness
2-(4-acetylpiperazin-1-yl)-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-11(2)14(4,10-15)16-13(20)9-17-5-7-18(8-6-17)12(3)19/h11H,5-9H2,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBDSSNAKZBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.